4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes a triazolo[4,3-b]pyridazine core, a trifluoromethyl group, and a piperazine ring substituted with a cyclopropylpyrimidinyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the triazolo[4,3-b]pyridazine core reacts with piperazine derivatives.
Substitution with Cyclopropylpyrimidinyl Moiety: This final step involves the reaction of the piperazine derivative with cyclopropylpyrimidinyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidinyl moiety, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the attached moieties and their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine core but differ in their substitution patterns and biological targets.
Uniqueness
4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of a triazolo[4,3-b]pyridazine core, a trifluoromethyl group, and a cyclopropylpyrimidinyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8/c18-17(19,20)16-24-23-13-3-4-14(25-28(13)16)26-5-7-27(8-6-26)15-9-12(11-1-2-11)21-10-22-15/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPZCUGMGRJLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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